campesterol

Descripción general

Descripción

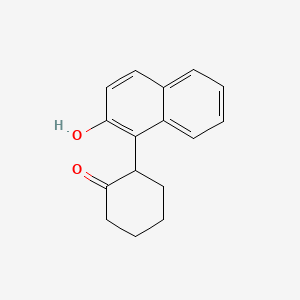

El campesterol es un fitosterol, un tipo de esterol vegetal con una estructura química similar al colesterol. Se encuentra comúnmente en varias verduras, frutas, nueces y semillas, aunque en bajas concentraciones. Algunas fuentes comunes incluyen plátano, granada, pimienta, café, pomelo, pepino, cebolla, avena, papa y hierba limón. También está presente en concentraciones más altas en los aceites de canola y maíz . El this compound fue aislado por primera vez de la colza (Brassica campestris) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El campesterol se puede aislar de fuentes vegetales a través de diversas técnicas de extracción y purificación. Un método común implica el uso de cromatografía en columna y cristalización. Por ejemplo, el this compound se puede aislar de una mezcla de esteroles de soja y purificar utilizando cromatografía de partición líquida en Sephadex LH-20 . Otro método implica el uso de extracción con fluidos supercríticos, que es eficiente pero requiere la optimización de las condiciones de trabajo .

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica la extracción de semillas oleaginosas y otros materiales vegetales. El proceso generalmente incluye los siguientes pasos:

Extracción: Uso de solventes como acetona o etanol para extraer esteroles de materiales vegetales.

Purificación: Empleo de técnicas como cromatografía en columna, cristalización y recristalización para purificar el this compound.

Hidrólisis: Hidrólisis de ésteres de esterol para obtener esteroles libres.

Recristalización: Purificación adicional mediante recristalización a partir de solventes como la acetona.

Análisis De Reacciones Químicas

Tipos de Reacciones

El campesterol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar compuestos como el campestanol.

Reducción: Las reacciones de reducción pueden convertir el this compound en otros esteroles.

Sustitución: Las reacciones de sustitución pueden modificar las cadenas laterales del this compound.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos como el cloruro de benzoílo en presencia de piridina para la esterificación.

Principales Productos Formados

Campestanol: Formado por reducción.

Acetato de campesterilo: Formado por esterificación con anhídrido acético.

Aplicaciones Científicas De Investigación

El campesterol tiene una amplia gama de aplicaciones de investigación científica:

Biología: Estudiado por su papel en la integridad y función de la membrana celular vegetal.

Mecanismo De Acción

El campesterol ejerce sus efectos a través de varios mecanismos:

Reducción del colesterol: Compite con el colesterol por la absorción en los intestinos, reduciendo así los niveles generales de colesterol en el cuerpo.

Antiinflamatorio: Reduce los niveles de citoquinas proinflamatorias y aumenta las citoquinas antiinflamatorias.

Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Comparación Con Compuestos Similares

El campesterol es similar a otros fitosteroles como el beta-sitosterol y el estigmasterol. Estos compuestos comparten un esqueleto central similar al colesterol, pero difieren en sus cadenas laterales:

Beta-Sitosterol: Tiene un grupo etilo en C-24.

Estigmasterol: Tiene un grupo etilo en C-24 y un doble enlace en C-22.

Singularidad

El this compound es único debido a su estructura específica de cadena lateral, que incluye un grupo C24-metilo. Esta diferencia estructural influye en su actividad biológica y absorción en el cuerpo .

Compuestos Similares

- Beta-Sitosterol

- Estigmasterol

- Ergosterol

- Brassicasterol

Propiedades

Número CAS |

474-62-4 |

|---|---|

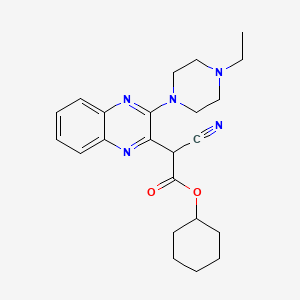

Fórmula molecular |

C28H48O |

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1 |

Clave InChI |

SGNBVLSWZMBQTH-NJITVZLFSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

SMILES isomérico |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

melting_point |

157.5 °C |

Key on ui other cas no. |

474-62-4 4651-51-8 |

Descripción física |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Sinónimos |

22,23-dihydrobrassicasterol 24 alpha-methylcholest-5-en-3 beta-ol 24-methylcholesterol campesterol campesterol, (3beta)-isomer campesterol, (3beta,24xi)-isomer ergost-5-en-3 beta- ol, 24 epime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does campesterol interact with cholesterol absorption?

A1: this compound [], a type of plant sterol (phytosterol), competes with cholesterol for absorption in the intestines [, , , , ]. By inhibiting cholesterol absorption, this compound can contribute to lowering circulating cholesterol levels.

Q2: How do serum this compound levels relate to cholesterol absorption?

A2: Serum this compound levels are considered a surrogate marker for cholesterol absorption efficiency [, , ]. Higher levels generally indicate greater cholesterol absorption.

Q3: What is the relationship between serum this compound levels and cardiovascular disease risk?

A3: Research on the association between serum this compound and cardiovascular disease risk is inconclusive. Some studies suggest no adverse relationship [], while others indicate a potential link, particularly in specific patient populations [].

Q4: How do serum this compound levels compare between individuals with high and low cholesterol absorption?

A4: Individuals with high cholesterol absorption typically exhibit higher serum this compound levels compared to those with low absorption [, ].

Q5: What is the relationship between serum this compound and lathosterol levels?

A5: Lathosterol is a marker of cholesterol synthesis. The ratio of this compound to lathosterol can provide insights into the balance between cholesterol absorption and synthesis [, ].

Q6: How do dietary phytosterols, including this compound, impact cholesterol metabolism?

A6: Dietary phytosterols, like this compound, can reduce cholesterol absorption, leading to compensatory increases in endogenous cholesterol synthesis, as reflected by changes in markers like lathosterol [, ].

Q7: What are the implications of low childhood cholesterol absorption, as indicated by low serum this compound, on gallstone development?

A7: Research suggests that low childhood serum levels of this compound and other cholesterol absorption markers are associated with an increased risk of developing gallstones in adulthood []. This highlights the potential role of lifelong cholesterol metabolism patterns in gallstone pathogenesis.

Q8: How does this compound supplementation impact cholesterol metabolism in CaCo-2 cells, a model for human intestinal epithelial cells?

A8: this compound supplementation in CaCo-2 cells has been shown to decrease cholesterol synthesis by downregulating HMG-CoA reductase, a key enzyme in cholesterol production []. Additionally, this compound can interfere with cholesterol uptake and reduce the secretion of cholesteryl esters [].

Q9: What is the role of this compound in plant biology?

A9: this compound is a structural component of plant cell membranes, influencing their fluidity and permeability []. It's also a precursor to brassinosteroids, plant hormones crucial for growth and development [].

Q10: How is this compound biosynthesized in plants?

A10: this compound biosynthesis involves a multi-step pathway starting from mevalonate (MVA). A crucial step is the regio-facial specific reduction of the 24(25)-double bond in the sterol side chain []. This process has been studied using labeled acetate precursors in plants like Amsonia elliptica [].

Q11: Are there specific plant species known for their high this compound content?

A11: Yes, certain rice varieties exhibit significant variations in this compound content []. This genetic variability is valuable for breeding programs aimed at developing rice with enhanced nutritional value.

Q12: What analytical methods are used to determine this compound levels?

A12: Gas chromatography (GC) [, , , ] and high-performance liquid chromatography (HPLC) [, ] are commonly used for quantifying this compound.

Q13: What spectroscopic techniques are used to identify and characterize this compound?

A13: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, DEPT 135o, HMBC, HMQC, 1H-1H COSY) and Infrared (IR) spectroscopy are key tools for structural elucidation of this compound [, ]. Mass spectrometry (MS) is also employed for molecular weight determination and confirming the identity of this compound [, ].

Q14: Is there a connection between this compound and sitosterolemia?

A14: Yes, sitosterolemia is a genetic disorder characterized by increased absorption and reduced excretion of plant sterols, including this compound and β-sitosterol []. This leads to elevated levels of these sterols in the blood and tissues.

Q15: What are the clinical manifestations of sitosterolemia?

A15: Sitosterolemia patients often develop tendon xanthomas (cholesterol deposits in tendons), even with normal or mildly elevated cholesterol levels. They also have an increased risk of premature atherosclerosis [].

Q16: How is sitosterolemia diagnosed?

A16: Diagnosis involves measuring plant sterol levels, including this compound, in the blood. Genetic testing can confirm the diagnosis by identifying mutations in the ABCG5 or ABCG8 genes responsible for sterol transport [, ].

Q17: How does ezetimibe, a cholesterol absorption inhibitor, affect plant sterol levels in sitosterolemia patients?

A17: Ezetimibe effectively reduces both plasma and red blood cell concentrations of plant sterols, including this compound, in patients with sitosterolemia []. This reduction in plant sterols is associated with improvements in platelet count and morphology in these patients [].

Q18: Can this compound be used in drug development?

A18: Research suggests that this compound and its derivatives might have potential in drug discovery. Studies are exploring its anti-angiogenic [] and anti-inflammatory properties [].

Q19: What are the potential applications of this compound in drug development?

A19: this compound shows promise as a potential therapeutic agent for rheumatoid arthritis due to its ability to regulate interleukins and modulate immune responses [, ]. It also has shown potential as an inhibitor of SARS-CoV-2 main proteases, which could lead to the development of new antiviral drugs [].

Q20: How can this compound production be enhanced for pharmaceutical applications?

A20: Metabolic engineering of yeast strains, particularly Saccharomyces cerevisiae, has shown potential for this compound overproduction [, ]. By modifying genes involved in sterol biosynthesis and lipid droplet formation, researchers have achieved significant increases in this compound titers [, ].

Q21: Are there any safety concerns related to this compound consumption?

A21: While generally considered safe, high intakes of plant sterols like this compound might interfere with the absorption of fat-soluble vitamins and carotenoids [].

Q22: What is the impact of food processing on the safety of phytosterols like this compound?

A22: Oxidation of phytosterols during food processing, especially at high temperatures like frying, can generate phytosterol oxides. In vitro studies suggest that these oxides might cause cellular damage similar to cholesterol oxides, although potentially less severe [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)